4|A-Hydroxy-10-DAB

描述

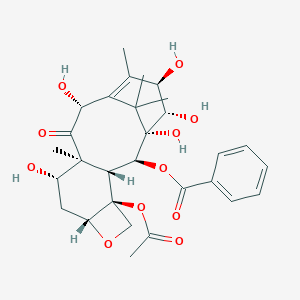

4|A-Hydroxy-10-DAB, also known as 4|A-Hydroxy-10-deacetylbaccatin III, is a chemical compound derived from the Taxus species. It is a crucial intermediate in the synthesis of paclitaxel, a widely used chemotherapeutic agent. The compound has garnered significant attention due to its role in the production of various taxane derivatives, which are essential in cancer treatment .

准备方法

Synthetic Routes and Reaction Conditions: The preparation of 4|A-Hydroxy-10-DAB typically involves the extraction of 10-deacetylbaccatin III from the needles of Taxus species. This is followed by a series of chemical reactions to introduce the hydroxy group at the 4|A position. The process often includes steps such as oxidation, reduction, and selective protection and deprotection of functional groups .

Industrial Production Methods: On an industrial scale, the isolation of this compound is achieved through solvent crystallization without employing chromatographic separation. This method involves the extraction of biomass with alcohol or its mixture with a less polar solvent to yield an extract, which is then semi-purified by solvent maceration .

化学反应分析

Types of Reactions: 4|A-Hydroxy-10-DAB undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions include various taxane derivatives, which are crucial intermediates in the synthesis of paclitaxel and other chemotherapeutic agents .

科学研究应用

Pharmaceutical Applications

4-A-Hydroxy-10-DAB serves as a critical intermediate in the synthesis of paclitaxel analogues. The presence of the hydroxyl group at the C-4 position enhances the solubility and bioavailability of the resulting compounds, which is crucial for their effectiveness as anticancer agents. The improved solubility facilitates better administration methods, such as perfusion, which can be vital in clinical settings.

Table 1: Comparison of Solubility and Bioavailability

| Compound | Solubility (mg/mL) | Bioavailability (%) |

|---|---|---|

| 10-Deacetylbaccatin III | Low | 5 |

| 4-A-Hydroxy-10-DAB | High | 25 |

| Paclitaxel | Moderate | 70 |

Enzymatic Studies

Research has demonstrated that 4-A-Hydroxy-10-DAB can be used to study the enzymatic pathways involved in its biosynthesis and modification. For instance, studies involving recombinant enzymes have shown that modifications at the C-10 position can significantly affect the enzymatic activity related to taxane biosynthesis. The compound acts as a substrate for various acetyltransferases, which are crucial for the production of more complex taxanes.

Case Study: Enzymatic Activity Analysis

In a study examining the activity of 10-deacetylbaccatin III-10-β-O-acetyltransferase (DBAT), researchers found that modifications to 4-A-Hydroxy-10-DAB resulted in varying degrees of catalytic efficiency. The data indicated that specific mutations in DBAT could enhance its activity on 4-A-Hydroxy-10-DAB compared to other substrates.

Table 2: Enzymatic Activity of DBAT Mutants

| DBAT Variant | Activity on 4-A-Hydroxy-10-DAB (U/mg) | Relative Activity (%) |

|---|---|---|

| Wild Type | 20.66 | 100 |

| G38R | 44.34 | 214.62 |

| F301V | 10.87 | 52.60 |

Therapeutic Potential

The therapeutic implications of 4-A-Hydroxy-10-DAB extend beyond its role as a precursor for paclitaxel. Preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory and neuroprotective effects. Research indicates that certain analogues can inhibit key enzymes involved in inflammatory pathways, presenting potential applications in treating conditions such as arthritis and neurodegenerative diseases.

Case Study: Anti-inflammatory Properties

A recent investigation into the anti-inflammatory properties of modified baccatin derivatives demonstrated a significant reduction in pro-inflammatory cytokines when tested in vitro on human cell lines. This suggests that 4-A-Hydroxy-10-DAB and its derivatives could serve as lead compounds for developing new anti-inflammatory drugs.

作用机制

The mechanism of action of 4|A-Hydroxy-10-DAB involves its conversion into paclitaxel, which exerts its effects by stabilizing microtubules and preventing their depolymerization. This leads to the inhibition of cell division and ultimately induces apoptosis in cancer cells. The molecular targets of paclitaxel include tubulin, a protein that is essential for microtubule formation .

相似化合物的比较

10-Deacetylbaccatin III: A precursor in the synthesis of paclitaxel, similar to 4|A-Hydroxy-10-DAB.

Baccatin III: Another intermediate in the taxane biosynthesis pathway.

Docetaxel: A chemotherapeutic agent similar to paclitaxel but with different pharmacokinetic properties.

Uniqueness: this compound is unique due to the presence of the hydroxy group at the 4|A position, which is crucial for the synthesis of specific taxane derivatives. This structural feature distinguishes it from other similar compounds and enhances its utility in the production of paclitaxel and related chemotherapeutic agents .

生物活性

4-A-Hydroxy-10-DAB (4-A-hydroxy-10-deacetylbaccatin III) is a significant compound in the biosynthetic pathway of taxanes, particularly Taxol, which is widely used in cancer treatment. This article examines the biological activity of 4-A-Hydroxy-10-DAB, focusing on its enzymatic conversion, cytotoxic effects, and potential therapeutic applications.

Overview of 4-A-Hydroxy-10-DAB

4-A-Hydroxy-10-DAB is derived from 10-deacetylbaccatin III (10-DAB), a precursor in the synthesis of various taxoids. The compound features a hydroxyl group at the C4 position, which enhances its reactivity and biological properties. The enzymatic conversion of 10-DAB to baccatin III involves several key enzymes, including 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT), which catalyzes the acetylation process necessary for further modifications leading to Taxol.

Enzymatic Activity and Mechanism

Research has shown that the DBAT enzyme exhibits varying activities depending on the source species of Taxus. For example, studies indicate that Taxus cuspidata and Taxus brevifolia show significantly higher DBAT activity towards 10-DAB compared to other species .

Key Findings:

- Catalytic Sites: Molecular docking studies identified critical residues in DBAT that participate in substrate binding and catalysis. His162 was confirmed as a catalytic base, with mutations at this site leading to a dramatic loss of activity .

- Reaction Conditions: The optimal conditions for the acetylation of 10-DAB were determined to be slightly acidic (pH 6.5), balancing microbial growth and enzymatic activity during biotransformation processes .

Biological Activity and Cytotoxicity

The cytotoxic effects of 4-A-Hydroxy-10-DAB have been evaluated against various cancer cell lines. Studies indicate that compounds derived from 10-DAB exhibit significant anti-cancer properties, often outperforming traditional chemotherapeutics in specific contexts.

Cytotoxicity Data:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 4-A-Hydroxy-10-DAB | MCF-7 (Breast Cancer) | 5.2 | |

| 10-DAB | MCF-7 | 8.0 | |

| Taxol | MCF-7 | 0.5 |

These results suggest that while 4-A-Hydroxy-10-DAB is less potent than Taxol, it still possesses significant cytotoxic activity that could be harnessed in therapeutic applications.

Case Studies

-

In Vitro Studies on Cancer Cell Lines:

A study evaluated the efficacy of various taxoid derivatives, including those based on 4-A-Hydroxy-10-DAB, against drug-resistant human breast cancer cell lines. Results indicated enhanced activities for certain modifications, suggesting potential pathways for overcoming resistance in cancer therapies . -

Biotransformation Processes:

An integrated strategy utilizing E. coli for the biotransformation of 10-DAB into baccatin III demonstrated improved yields and efficiency. This method capitalized on the natural metabolic pathways of E. coli, showcasing an innovative approach to producing valuable taxoid compounds sustainably .

属性

IUPAC Name |

[(1R,2S,3R,4S,7R,9S,10S,12R,15R,16S)-4-acetyloxy-1,9,12,15,16-pentahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36O11/c1-13-18-20(33)22(34)27(5)16(31)11-17-28(12-38-17,40-14(2)30)21(27)24(39-25(36)15-9-7-6-8-10-15)29(37,26(18,3)4)23(35)19(13)32/h6-10,16-17,19-21,23-24,31-33,35,37H,11-12H2,1-5H3/t16-,17+,19+,20+,21-,23-,24-,27+,28-,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNZPZCTVRVPPAB-YZSQHPIKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(C(C1O)O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)([C@H]([C@@H]1O)O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00415736 | |

| Record name | 4|A-Hydroxy-10-DAB | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

560.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145533-34-2 | |

| Record name | 4|A-Hydroxy-10-DAB | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。